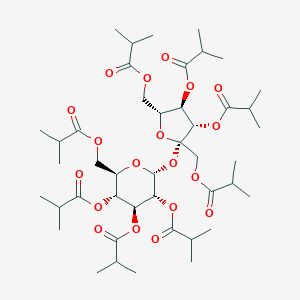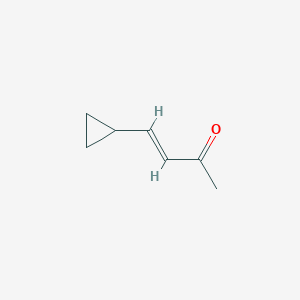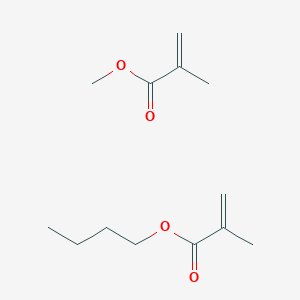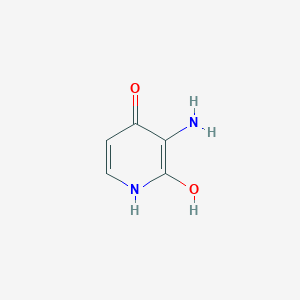
Sucrose octaisobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose octaisobutyrate (SOIB) is a synthetic compound that is commonly used in scientific research. It is a type of sucrose ester that is synthesized through the reaction of sucrose with isobutyric anhydride. SOIB has unique chemical and physical properties that make it useful in a variety of applications, including as an emulsifier, stabilizer, and surfactant.
Wirkmechanismus
The mechanism of action of Sucrose octaisobutyrate is not fully understood. However, it is believed that Sucrose octaisobutyrate interacts with the lipid bilayer of cell membranes, altering their properties and leading to changes in cell function. Sucrose octaisobutyrate has also been shown to interact with proteins, altering their conformation and function.
Biochemische Und Physiologische Effekte
Sucrose octaisobutyrate has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the stability of proteins and lipids, making it useful in the formulation of therapeutics. Sucrose octaisobutyrate has also been shown to have antimicrobial properties, making it useful in the preparation of antimicrobial agents. Additionally, Sucrose octaisobutyrate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sucrose octaisobutyrate in lab experiments is its versatility. It can be used as an emulsifier, stabilizer, and surfactant, making it useful in a variety of applications. Additionally, Sucrose octaisobutyrate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using Sucrose octaisobutyrate is its potential toxicity. While Sucrose octaisobutyrate has been shown to be relatively non-toxic, further studies are needed to fully understand its safety profile.
Zukünftige Richtungen
There are many potential future directions for research on Sucrose octaisobutyrate. One area of interest is the development of new methods for synthesizing Sucrose octaisobutyrate. Additionally, further studies are needed to fully understand the mechanism of action of Sucrose octaisobutyrate and its potential therapeutic applications. Finally, there is a need for more research on the safety profile of Sucrose octaisobutyrate, particularly with respect to its long-term effects.
Synthesemethoden
The synthesis of Sucrose octaisobutyrate involves the reaction of sucrose with isobutyric anhydride in the presence of a catalyst. The reaction results in the formation of a mixture of sucrose esters, which are then separated and purified to obtain Sucrose octaisobutyrate. The synthesis process is relatively simple and can be scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Sucrose octaisobutyrate has been widely used in scientific research due to its unique properties. It has been used as an emulsifier in the preparation of nanoemulsions for drug delivery. Sucrose octaisobutyrate has also been used as a surfactant in the preparation of liposomes for gene delivery. Additionally, Sucrose octaisobutyrate has been used as a stabilizer in the formulation of protein-based therapeutics.
Eigenschaften
CAS-Nummer |
102787-19-9 |
|---|---|
Produktname |
Sucrose octaisobutyrate |
Molekularformel |
C44H70O19 |
Molekulargewicht |
903 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-methylpropanoyloxy)-2,5-bis(2-methylpropanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C44H70O19/c1-20(2)35(45)53-17-28-30(57-38(48)23(7)8)32(59-40(50)25(11)12)33(60-41(51)26(13)14)43(56-28)63-44(19-55-37(47)22(5)6)34(61-42(52)27(15)16)31(58-39(49)24(9)10)29(62-44)18-54-36(46)21(3)4/h20-34,43H,17-19H2,1-16H3/t28-,29-,30-,31-,32+,33-,34+,43-,44+/m1/s1 |
InChI-Schlüssel |
QSOGLNCCKWUXRN-CIGKAFDASA-N |
Isomerische SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Andere CAS-Nummern |
102787-19-9 |
Synonyme |
sucrose octa-isobutyrate sucrose octaisobutyrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)


![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)


